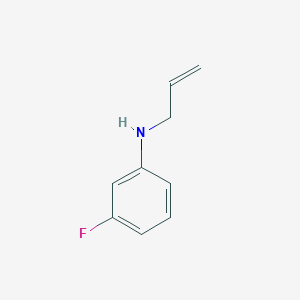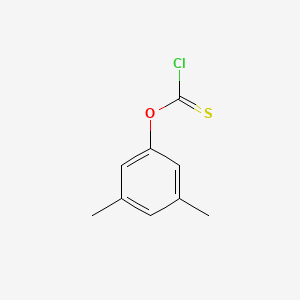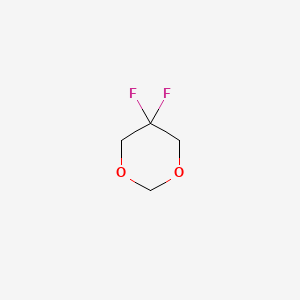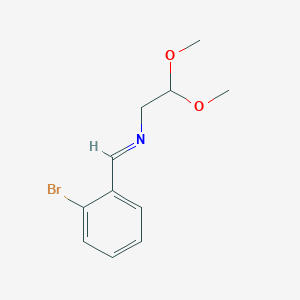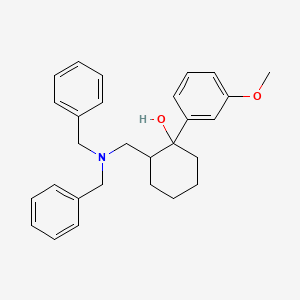
2-((Dibenzylamino)methyl)-1-(3-methoxyphenyl)cyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((Dibenzylamino)methyl)-1-(3-methoxyphenyl)cyclohexan-1-ol is a synthetic compound known for its analgesic properties. It is structurally related to tramadol, a well-known pain medication. The compound has a complex structure that includes a cyclohexanol ring, a methoxyphenyl group, and a dibenzylamino moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Dibenzylamino)methyl)-1-(3-methoxyphenyl)cyclohexan-1-ol typically involves multiple steps. One common method includes the following steps:
Formation of the Cyclohexanol Ring: The cyclohexanol ring is formed through a Grignard reaction, where a cyclohexanone is reacted with a suitable Grignard reagent.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a Friedel-Crafts alkylation reaction.
Attachment of the Dibenzylamino Group: The dibenzylamino group is attached through a reductive amination reaction, where a benzylamine is reacted with a suitable aldehyde or ketone in the presence of a reducing agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions
2-((Dibenzylamino)methyl)-1-(3-methoxyphenyl)cyclohexan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., bromine) and nucleophiles (e.g., amines).
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols or amines.
Substitution: Produces substituted derivatives of the original compound.
Applications De Recherche Scientifique
2-((Dibenzylamino)methyl)-1-(3-methoxyphenyl)cyclohexan-1-ol has various scientific research applications:
Chemistry: Used as a model compound for studying reaction mechanisms and synthetic methodologies.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its analgesic properties and potential use as a pain medication.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-((Dibenzylamino)methyl)-1-(3-methoxyphenyl)cyclohexan-1-ol involves its interaction with opioid receptors in the central nervous system. It acts as an agonist at these receptors, leading to the inhibition of pain signals. The compound also affects the reuptake of neurotransmitters such as serotonin and norepinephrine, contributing to its analgesic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tramadol: A well-known pain medication with a similar structure and mechanism of action.
Tapentadol: Another analgesic with structural similarities and similar pharmacological effects.
Methadone: An opioid analgesic with a different structure but similar receptor interactions.
Uniqueness
2-((Dibenzylamino)methyl)-1-(3-methoxyphenyl)cyclohexan-1-ol is unique due to its specific combination of structural features, which contribute to its distinct pharmacological profile. Its methoxyphenyl group and dibenzylamino moiety provide unique interactions with biological targets, differentiating it from other similar compounds.
Propriétés
Formule moléculaire |
C28H33NO2 |
|---|---|
Poids moléculaire |
415.6 g/mol |
Nom IUPAC |
2-[(dibenzylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol |
InChI |
InChI=1S/C28H33NO2/c1-31-27-17-10-16-25(19-27)28(30)18-9-8-15-26(28)22-29(20-23-11-4-2-5-12-23)21-24-13-6-3-7-14-24/h2-7,10-14,16-17,19,26,30H,8-9,15,18,20-22H2,1H3 |
Clé InChI |
UUCCCVCIZKKOEK-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)C2(CCCCC2CN(CC3=CC=CC=C3)CC4=CC=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


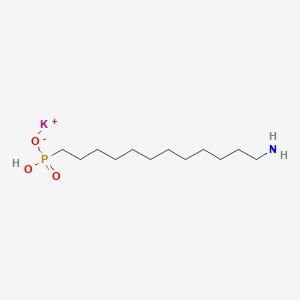
![6,7,8,9-Tetrahydro-5H-benzo[7]annulene-2-carbaldehyde](/img/structure/B12843951.png)
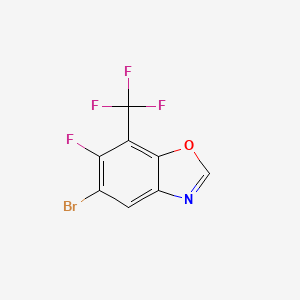
![6-Methyl-5-nitrobenzo[d]isoxazol-3-amine](/img/structure/B12843957.png)
![1,3-dibromo-5,6-dihydro-4H-cyclopenta[c]thiophen-4-one](/img/structure/B12843961.png)

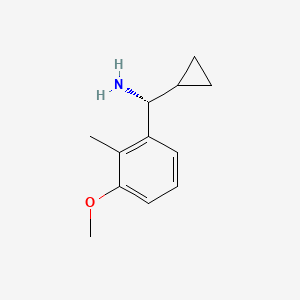

![(1R,4S,6S)-2-Azabicyclo[2.2.1]heptan-6-ol](/img/structure/B12843979.png)
![10-(Hydroxymethyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one](/img/structure/B12843984.png)
